molecular formula C18H23N5O7S2 B2958010 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate CAS No. 1351594-91-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2958010
CAS No.: 1351594-91-6
M. Wt: 485.53
InChI Key: NMVSNKXGLYXRJT-UHFFFAOYSA-N
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Description

This compound is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at the 5-position. The thiadiazole ring is linked via an acetamide bridge to a piperazine moiety, which is further functionalized with a 2-(furan-2-yl)-2-oxoethyl group. The oxalate counterion enhances solubility and crystallinity, making it suitable for pharmaceutical formulation studies .

Synthesis: The synthesis involves nucleophilic substitution between 2-chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide and 4-(2-(furan-2-yl)-2-oxoethyl)piperazine in acetone with potassium carbonate as a base catalyst. The product is recrystallized from ethanol, as described in analogous protocols for thiadiazole-piperazine hybrids .

Structural Characterization:
Key characterization techniques include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR spectroscopy, and mass spectrometry, consistent with methods used for related compounds in and .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2.C2H2O4/c1-2-25-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-24-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVSNKXGLYXRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate involves several steps:

  • Formation of 1,3,4-Thiadiazole Core: : Starting with a precursor such as thiosemicarbazide, cyclization occurs with an appropriate carboxylic acid to form the thiadiazole core.

  • Ethylation: : Introduction of the ethylthio group is typically achieved via alkylation using ethyl halides in the presence of a base like sodium hydride.

  • Piperazine Derivative: : The next step involves the synthesis of the piperazine derivative, which is coupled with the furan-2-yl-acetoethyl group through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of the Final Compound: : The thiadiazole intermediate is then reacted with the piperazine derivative under suitable conditions to form N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide. The final step involves forming the oxalate salt.

Industrial Production Methods

Scaling up the production involves optimized reaction conditions, such as:

  • Catalysts and Solvents: : Industrial synthesis often employs high-efficiency catalysts and solvents like DMF (dimethylformamide) or DCM (dichloromethane) to ensure high yields.

  • Purification Techniques: : Techniques like recrystallization, chromatography, or distillation are used to purify the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate can undergo various reactions:

  • Oxidation: : The ethylthio group is susceptible to oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.

  • Reduction: : Reduction of the furan ring can occur with reagents such as sodium borohydride.

  • Substitution: : The thiadiazole ring can participate in nucleophilic substitution reactions, altering its substitution pattern.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation Products: : Sulfoxides or sulfones.

  • Reduction Products: : Reduced furan derivatives.

  • Substitution Products: : Thiadiazole derivatives with various substituents.

Scientific Research Applications

Chemistry

The compound is a versatile intermediate in organic synthesis, aiding the development of new materials and complex molecules.

Biology

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate exhibits interesting biological properties, making it a candidate for drug development. It has potential antimicrobial and anticancer activities.

Medicine

The compound's potential therapeutic effects are under investigation, including its role as an enzyme inhibitor and its effectiveness against specific pathogens.

Industry

In industry, this compound is used in the synthesis of advanced materials and as a key component in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level, primarily targeting specific enzymes and receptors. The thiadiazole and piperazine rings are crucial for its binding affinity and specificity. The furan-2-yl-acetoethyl group further enhances its biological activity by facilitating interactions with various biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Piperazine Substituent Key Functional Groups Reference
Target Compound (Oxalate Salt) 5-(ethylthio) 4-(2-(furan-2-yl)-2-oxoethyl) Acetamide, oxalate counterion
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate 5-(ethylthio) 4-(2-(thiophen-2-yl)-2-oxoethyl) Acetamide, oxalate counterion
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 5-ethyl 4-(2-fluorophenyl) Acetamide, fluorophenyl
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 5-ethyl Pyridazine-thienyl hybrid Thioether linkage, pyridazine-thiophene

Key Observations:

The fluorophenyl group () enhances lipophilicity and may improve blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .

Linker Modifications :

  • The thioether linkage in ’s pyridazine-thiophene hybrid increases metabolic stability compared to the oxalate salt’s acetamide bridge, which is prone to hydrolysis .

Counterion Effects :

  • The oxalate salt in the target compound improves aqueous solubility relative to freebase analogs (e.g., ), facilitating in vivo bioavailability .

Key Observations:

  • The target compound’s synthesis () uses mild conditions (room temperature, short reaction time), contrasting with the high-temperature, prolonged reactions required for oxadiazole derivatives () .
  • Benzamide-thiadiazoles () employ coupling reagents like HATU, indicating more complex amide bond formation compared to the straightforward nucleophilic substitution in the target compound .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound consists of a thiadiazole ring substituted with an ethylthio group and an acetamide linked to a piperazine moiety that contains a furan derivative. The structural complexity suggests multiple points of interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess significant anticancer properties. For instance, compounds similar to the one have shown potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating strong cytotoxic effects . The mechanism of action often involves cell cycle arrest at the G2/M phase and downregulation of key proteins involved in tumor progression such as MMP2 and VEGFA .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiadiazole ring enhances the compounds' ability to inhibit bacterial growth. In one study, modifications to the piperazine moiety significantly increased antimicrobial potency . The compound's ability to disrupt bacterial DNA gyrase B has been highlighted as a potential mechanism for its activity against bacterial infections .

Antioxidant Activity

The antioxidant properties of thiadiazole compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress. Research has shown that structural modifications can enhance these properties, making them candidates for further development in treating oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazole rings have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
  • DNA Interaction : The ability of thiadiazole derivatives to intercalate with DNA can lead to disruption of replication processes in cancer cells.
  • Cell Signaling Modulation : These compounds may modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Antitumor Activity : A derivative showed significant inhibition against HL-60 cells with an IC50 of 9.6 µM. This study emphasized the importance of substituent positioning on enhancing activity .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiadiazole derivatives against various bacterial strains, demonstrating their potential as new antibiotics .

Data Summary Table

Biological ActivityCell Line/TargetIC50 ValueMechanism
AntitumorMCF-70.28 µg/mLCell cycle arrest
AntitumorHL-609.6 µMInhibition of survival
AntimicrobialVarious BacteriaVariesInhibition of DNA gyrase
AntioxidantN/AN/AFree radical scavenging

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